

Use of 4-Formyl-2-methylphenylboronic acid in drug discovery intermediates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Formyl-2-methylphenylboronic acid

Cat. No.: B142566

[Get Quote](#)

An Application Guide to the Strategic Use of **4-Formyl-2-methylphenylboronic Acid** in the Synthesis of Drug Discovery Intermediates

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging carbon-carbon bonds, a transformation essential for assembling the core scaffolds of countless therapeutic agents.^{[1][2][3][4]} Within the vast arsenal of reagents available for this reaction, **4-Formyl-2-methylphenylboronic acid** has emerged as a particularly valuable building block. Its strategic utility lies in its bifunctional nature: it possesses a boronic acid moiety for reliable palladium-catalyzed cross-coupling and a chemically versatile formyl (aldehyde) group that serves as a handle for subsequent, diverse synthetic transformations.^{[5][6]}

This application note provides a detailed guide for researchers and drug development professionals on the effective use of **4-Formyl-2-methylphenylboronic acid**. We will explore its properties, provide a mechanistic overview of its primary application, and present a detailed, field-proven protocol for its use in a Suzuki-Miyaura coupling reaction to generate a key biaryl aldehyde intermediate.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a reagent is critical for its successful and safe implementation in any synthetic workflow.

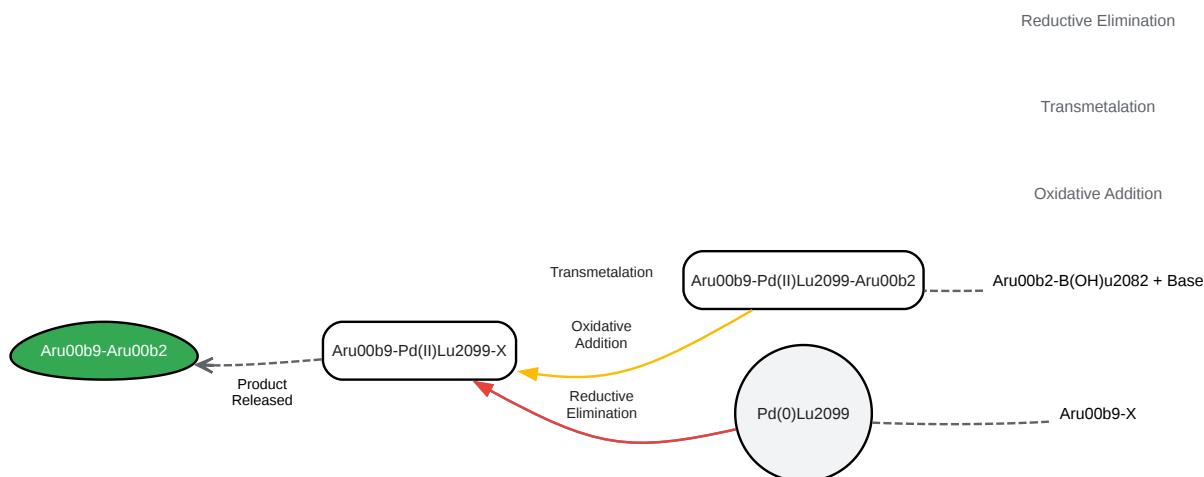
Property	Value	Source
IUPAC Name	(4-formyl-2-methylphenyl)boronic acid	PubChem[7]
CAS Number	156428-81-8	PubChem[7]
Molecular Formula	C ₈ H ₉ BO ₃	PubChem[7]
Molecular Weight	163.97 g/mol	PubChem[7]
Appearance	White to off-white solid/powder	N/A

Structural Rationale: The utility of this molecule is derived from its specific arrangement of functional groups:

- Boronic Acid (-B(OH)₂): The reactive center for the Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide.
- Formyl Group (-CHO): An orthogonal functional handle that typically does not interfere with the coupling reaction and is available for a wide range of subsequent modifications, such as reductive amination, oxidation, or olefination.
- Methyl Group (-CH₃): Positioned ortho to the boronic acid, this group can influence the dihedral angle of the resulting biaryl product, which can be crucial for modulating the molecule's conformation and its interaction with biological targets.

Safety and Handling Precautions: Based on available safety data, **4-Formyl-2-methylphenylboronic acid** is classified as an irritant.[7] Proper personal protective equipment (PPE) is mandatory.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]


- Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Prevent contact with skin and eyes by wearing safety goggles, a lab coat, and appropriate gloves.[8][9]
- Storage: Store in a tightly sealed container in a cool, dry place. Some boronic acids are sensitive to moisture and are best stored under an inert atmosphere.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application for **4-Formyl-2-methylphenylboronic acid** in drug discovery.[1][10][11] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Mechanistic Overview: The generally accepted mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 4-formyl-2-methylphenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.[12]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[12]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Aldehyde

This protocol details a general procedure for the Suzuki-Miyaura coupling of **4-Formyl-2-methylphenylboronic acid** with a generic heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors.[13]

Objective: To synthesize 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carbonitrile (as an illustrative example) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme: [Reaction Scheme](#)

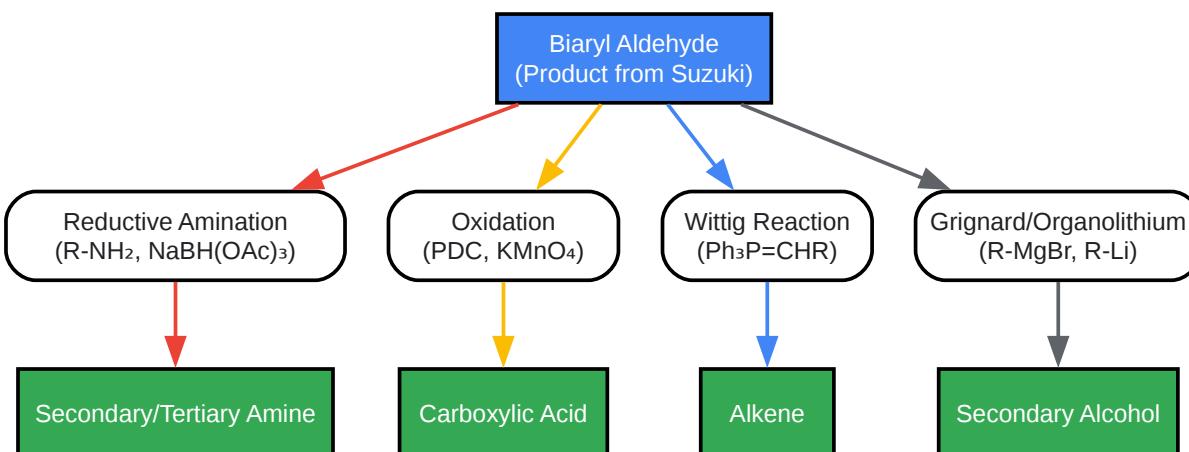
Caption: Example synthesis of a biaryl aldehyde intermediate.

Materials and Reagents:

Reagent	CAS No.	M.W. (g/mol)	Amount	Mmol	Equiv.
4-Bromobenzonitrile	623-00-7	182.02	1.00 g	5.49	1.0
4-Formyl-2-methylphenylboronic acid	156428-81-8	163.97	1.08 g	6.59	1.2
Pd(PPh ₃) ₄ (Tetrakis)	14221-01-3	1155.56	317 mg	0.275	0.05
Sodium Carbonate (Na ₂ CO ₃)	497-19-8	105.99	1.74 g	16.47	3.0
1,4-Dioxane	123-91-1	88.11	40 mL	-	-
Water (degassed)	7732-18-5	18.02	10 mL	-	-

Step-by-Step Procedure:

- Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.00 g, 5.49 mmol), **4-Formyl-2-methylphenylboronic acid** (1.08 g, 6.59 mmol), and sodium carbonate (1.74 g, 16.47 mmol).
 - Causality Note: Using a slight excess (1.2 equiv.) of the boronic acid helps to drive the reaction to completion, accounting for any potential protodeborylation or homocoupling side reactions. The base is essential for the formation of the active boronate species required for transmetalation.
- Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask. Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.


- Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixed solvent system like dioxane/water often improves the solubility of both the organic substrates and the inorganic base.
- Catalyst Addition: To the degassed mixture, add Tetrakis(triphenylphosphine)palladium(0) (317 mg, 0.275 mmol).
 - Causality Note: The catalyst should be added last to the inerted mixture to maximize its active lifetime. 5 mol% is a typical catalyst loading for this type of reaction.
- Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).[\[13\]](#)
 - Causality Note: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic phase.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3).[\[13\]](#)
- Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Self-Validation:

Observation	Potential Cause	Recommended Solution
Low or No Conversion	Inactive catalyst; Insufficient degassing; Poor quality base.	Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst or a different catalyst/ligand system (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$). Use freshly dried, powdered base.
Significant Homocoupling of Boronic Acid	Reaction conditions too harsh; Presence of oxygen.	Lower the reaction temperature. Ensure thorough degassing of solvents and reaction vessel.
Protodeborylation (Boronic acid replaced by -H)	Excess water or base; Prolonged reaction time at high temperature.	Use the minimum required amount of base (2-3 equiv.). Reduce reaction time once the limiting reagent is consumed.

Gateway to Complexity: Further Transformations

The true power of using **4-Formyl-2-methylphenylboronic acid** is that the resulting biaryl aldehyde is not an endpoint but a versatile intermediate. The formyl group is a gateway to a multitude of other functionalities, allowing for rapid library synthesis and structure-activity relationship (SAR) exploration.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways originating from the biaryl aldehyde intermediate.

Conclusion

4-Formyl-2-methylphenylboronic acid is a high-value, versatile reagent for drug discovery. Its robust performance in the Suzuki-Miyaura cross-coupling allows for the reliable synthesis of biaryl scaffolds. The presence of the orthogonal formyl group provides a critical functional handle for subsequent diversification, enabling the efficient exploration of chemical space and the optimization of lead compounds. The detailed protocol and mechanistic insights provided herein serve as a comprehensive resource for scientists to confidently incorporate this powerful building block into their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticsscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]

- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Use of 4-Formyl-2-methylphenylboronic acid in drug discovery intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142566#use-of-4-formyl-2-methylphenylboronic-acid-in-drug-discovery-intermediates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com